molecular formula C18H15N3O2S2 B2766058 (2E)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(thiophen-2-yl)prop-2-enamide CAS No. 938033-69-3

(2E)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(thiophen-2-yl)prop-2-enamide

Cat. No. B2766058
CAS RN: 938033-69-3
M. Wt: 369.46
InChI Key: QCDYGFRNARPSSA-MDZDMXLPSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxadiazole ring and the amide bond. This could be achieved through various synthetic methods such as cyclization reactions and amide coupling reactions .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide information on the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The compound could undergo various chemical reactions depending on the conditions. For example, the oxadiazole ring could participate in nucleophilic substitution reactions, while the amide group could undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound such as its melting point, boiling point, solubility, and stability can be determined through various experimental methods .

Scientific Research Applications

Anticancer Activity

Compounds containing the 1,3,4-oxadiazole moiety have been designed and synthesized with the aim of evaluating their anticancer properties. For instance, a series of substituted benzamides, which share structural similarities with the compound , demonstrated moderate to excellent anticancer activity against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). These compounds were compared to etoposide, a reference drug, with some derivatives showing higher anticancer activities (Ravinaik et al., 2021).

Anticonvulsant Properties

The structure of 1,3,4-oxadiazole has also been explored for its potential in anticonvulsant drug development. A series of 3-(4-substitutedphenyl)-N-(5-(4-substitutedphenyl-1,3,4-oxadiazol-2-yl)but-2-enamide compounds were synthesized and evaluated for in vivo anticonvulsant activity. Two potent candidates emerged from this study, exhibiting significant protective effects in maximal electroshock seizure and subcutaneous pentylenetetrazole tests, with minimal neurotoxicity (Siddiqui et al., 2014).

Antibacterial and Antioxidant Activities

Another study synthesized a compound with the 1,3,4-oxadiazole structure to assess its biological activities, including antibacterial, antioxidant, and anti-TB properties. This compound showed remarkable anti-TB activity and superior antimicrobial efficacy, suggesting its potential as a basis for developing new treatments for infectious diseases (Mamatha S.V et al., 2019).

Antiepileptic Activity through Natural Product Coupling

Research has also been conducted on synthesizing novel compounds by coupling natural products with 1,3,4-oxadiazoles to investigate their antiepileptic activities. These efforts have highlighted the importance of structural prerequisites for anticonvulsant activity, with some compounds showing promising results in standard antiepileptic tests (Rajak et al., 2013).

properties

IUPAC Name

(E)-N-[2-(5-prop-2-enylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S2/c1-2-11-25-18-21-20-17(23-18)14-7-3-4-8-15(14)19-16(22)10-9-13-6-5-12-24-13/h2-10,12H,1,11H2,(H,19,22)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDYGFRNARPSSA-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN=C(O1)C2=CC=CC=C2NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCSC1=NN=C(O1)C2=CC=CC=C2NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(thiophen-2-yl)prop-2-enamide

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